5-Amino-2-iodo-benzoic acid hydrochloride (CAS 2065250-46-4): A Comprehensive Technical Guide for Advanced Synthetic Applications
5-Amino-2-iodo-benzoic acid hydrochloride (CAS 2065250-46-4): A Comprehensive Technical Guide for Advanced Synthetic Applications
Executive Summary & Chemical Identity
5-Amino-2-iodo-benzoic acid hydrochloride (CAS: 2065250-46-4) is a highly versatile, bifunctional aromatic building block extensively utilized in drug discovery, materials science, and complex natural product synthesis[1]. While its free base counterpart (CAS: 57772-59-5) is also commercially available[2][3], the hydrochloride salt offers superior bench stability, enhanced solubility in polar protic solvents, and protection against the premature oxidation of the electron-rich aniline moiety.
This molecule is characterized by three highly orthogonal reactive sites: an iodine atom, a carboxylic acid, and a primary amine. This trifunctional nature allows chemists to perform sequential, site-selective functionalizations without the need for complex protecting-group manipulations, provided the reaction conditions are carefully controlled[4][5].
Physicochemical Profile
| Property | Value |
| Chemical Name | 5-Amino-2-iodo-benzoic acid hydrochloride |
| CAS Number (HCl Salt) | 2065250-46-4 |
| CAS Number (Free Base) | 57772-59-5[2] |
| Molecular Formula | C₇H₇ClINO₂ (or C₇H₆INO₂ · HCl) |
| Molecular Weight | 299.49 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents |
Mechanistic Utility & Reactivity Profile
The strategic value of 5-amino-2-iodobenzoic acid lies in the predictable causality of its reactivity. Understanding the thermodynamic and kinetic properties of its functional groups is critical for designing successful synthetic routes.
The C2-Iodo Group: Transition-Metal Catalysis
The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol) or carbon-chlorine (~97 kcal/mol) bonds[4][5]. In the presence of a Palladium(0) catalyst, the C-I bond undergoes rapid oxidative addition. This makes the molecule an ideal electrophilic partner for cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: Reacting with aryl/alkyl boronic acids to form biaryls[4][6].
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Sonogashira Coupling: Reacting with terminal alkynes to form internal alkynes[5].
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Buchwald-Hartwig Amination: Reacting with exogenous amines to form complex N-heterocycles or diarylamines[7][8][9].
The C1-Carboxyl Group: Amidation and Esterification
The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds. Crucial Mechanistic Note: Because the molecule also contains a primary amine, activating the carboxyl group can lead to intermolecular self-condensation (polymerization)[10]. To prevent this, the C5-amino group must either be temporarily protected (e.g., as an Fmoc or Boc carbamate) or the reaction must be run under high-dilution conditions with a highly nucleophilic exogenous amine in large excess.
The C5-Amino Group: Nucleophilic Substitution
Once the hydrochloride salt is neutralized by a mild base (e.g., DIPEA or Et₃N), the primary amine becomes nucleophilic. It can be subjected to reductive amination, acylation, or converted into a diazonium salt for Sandmeyer-type transformations.
Orthogonal reactivity pathways of 5-Amino-2-iodobenzoic acid hydrochloride.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity and high yields.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of 5-amino-2-iodobenzoic acid hydrochloride with an arylboronic acid[4][6].
Causality Check (Base Selection): Because the starting material is a hydrochloride salt, one full equivalent of base is consumed immediately to neutralize the HCl and liberate the free aniline. Furthermore, the carboxylic acid will consume a second equivalent of base to form the carboxylate. Therefore, to successfully activate the boronic acid via transmetalation, a minimum of 3.5 to 4.0 equivalents of base (e.g., K₂CO₃) must be used[4][10].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-amino-2-iodobenzoic acid hydrochloride (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol)[4].
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (4.0 equiv, 4.0 mmol)[4].
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent catalyst poisoning by atmospheric oxygen[4].
-
Solvent Introduction: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe[4]. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction: Heat the mixture to 80 °C under rigorous stirring for 12–16 hours.
-
Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material mass ( m/z 263 for the free base) and the appearance of the product mass confirms the completion of the catalytic cycle.
-
Workup: Cool to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH ~4 to protonate the carboxylic acid (ensuring it partitions into the organic layer), then extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Palladium-catalyzed Suzuki-Miyaura cycle for C-I bond functionalization.
Protocol 2: Amide Bond Formation (Peptide Coupling)
To functionalize the carboxylic acid without triggering self-condensation, the amine must be protected, or the target amine must be highly reactive and used in excess. Assuming the use of an N-Boc protected 5-amino-2-iodobenzoic acid derivative:
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Activation: Dissolve the protected acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 10 minutes to form the active OAt-ester.
-
Coupling: Add the exogenous primary or secondary amine (1.2 equiv).
-
Validation: Monitor by TLC (UV active). The active ester intermediate will typically run higher than the starting acid, and the final amide will have a distinct Rf value.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, then dry and concentrate.
Quantitative Data Summary
The following table summarizes the expected quantitative yields and reaction parameters for the functionalization of 5-amino-2-iodobenzoic acid derivatives based on established literature protocols[4][5][9].
| Reaction Type | Target Functional Group | Reagents / Catalyst | Expected Yield (%) | Primary Challenge |
| Suzuki-Miyaura | C2-Iodo | Pd(PPh₃)₄, K₂CO₃, Aryl-B(OH)₂ | 85 - 95% | Neutralization of HCl salt |
| Sonogashira | C2-Iodo | PdCl₂(PPh₃)₂, CuI, Alkyne, Et₃N | 75 - 85% | Homocoupling of alkynes |
| Buchwald-Hartwig | C2-Iodo | Pd₂(dba)₃, XPhos, Amine, Cs₂CO₃ | 65 - 80% | Competing C5-amine reactivity |
| Amidation | C1-Carboxyl | HATU, DIPEA, Exogenous Amine | 70 - 90% | Intermolecular self-condensation |
References
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chemikart.com - 2065250-46-4 | 5-Amino-2-iodo-benzoic acid hydrochloride | A2B ... URL: [Link]
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chemie-brunschwig.ch - TRANSITION METAL-CATALYZED COUPLINGS REACTIONS URL:[Link]
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rsc.org - Micellar catalysis of the Suzuki Miyaura reaction URL:[Link]
-
mdpi.com - Recent Progress Concerning the N-Arylation of Indoles URL:[Link]
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researchgate.net - Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings URL:[Link]
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- 3. 57772-59-5|5-Amino-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
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